![molecular formula C14H15F3N2O2 B2765508 1-[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]pent-4-en-1-one CAS No. 2415542-43-5](/img/structure/B2765508.png)

1-[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]pent-4-en-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of this compound would likely involve several steps, each introducing a different part of the molecule. The exact synthesis would depend on the starting materials and the specific reactions used. Unfortunately, without more information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

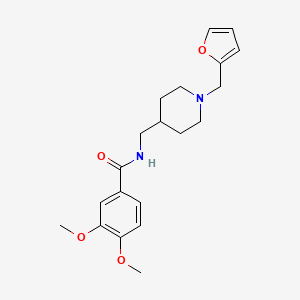

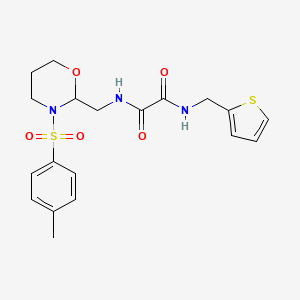

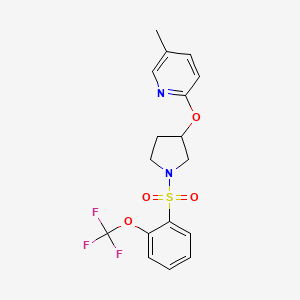

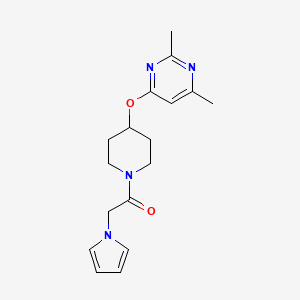

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyridine and azetidine rings, the trifluoromethyl group, and the pent-4-en-1-one chain would each contribute to the overall structure. The exact structure would need to be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The pyridine ring, for example, is aromatic and relatively stable, but can undergo electrophilic substitution reactions. The trifluoromethyl group is also quite stable, but can be involved in reactions with nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its structure. For example, its solubility would depend on the polarity of its atoms and groups, and its melting and boiling points would depend on the strength of the intermolecular forces between its molecules .Scientific Research Applications

Modular Synthesis of Polysubstituted and Fused Pyridines

The synthesis techniques involving trifluoromethylated pyridines are crucial for developing new organic compounds with potential applications in material science, pharmaceuticals, and catalysis. A study by Song et al. (2016) introduced a one-pot Michael addition/[5 + 1] annulation/dehydrofluorinative aromatization reaction sequence for the regioselective synthesis of di-, tri-, tetra-, and pentasubstituted pyridines as well as fused pyridines, utilizing simple and modular synthesis from readily available materials under transition-metal catalyst-free conditions (Song et al., 2016).

Silylative Reduction Leading to Azacyclic Compounds

Research by Gandhamsetty et al. (2015) on the silylative reduction of pyridines highlights the formation of sp³ C-Si bonds, demonstrating the utility of such reactions in generating structurally diverse azacycles. These findings are pertinent to synthesizing nitrogen-containing heterocycles, which are foundational in developing pharmaceuticals and agrochemicals (Gandhamsetty et al., 2015).

Synthesis of Trifluoromethylated Analogues

Trifluoromethylated analogues, such as those described by Sukach et al. (2015), play a significant role in enhancing the biological activity and physical properties of organic compounds. Their research on synthesizing trifluoromethylated 4,5-dihydroorotic acid analogues underscores the importance of such modifications in medicinal chemistry and drug design (Sukach et al., 2015).

Antiviral Activity and Pharmacokinetics

A novel orally bioavailable inhibitor of human rhinovirus 3C protease, detailed by Patick et al. (2005), exemplifies the application of complex organic molecules in antiviral therapy. This compound's study underscores the relevance of intricate organic synthesis in developing new therapeutic agents (Patick et al., 2005).

Mechanism of Action

Target of Action

The primary targets of the compound “1-[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]pent-4-en-1-one” are currently unknown. The compound is structurally related to other trifluoromethyl pyridinyl compounds

Mode of Action

Without specific information on the compound’s targets, it’s challenging to describe its mode of action. Based on the structural similarity to other trifluoromethyl pyridinyl compounds , it’s possible that this compound could interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, or dipole-dipole interactions.

Pharmacokinetics

The presence of the trifluoromethyl group could potentially enhance the compound’s metabolic stability, as fluorine atoms are known to resist metabolic degradation . The compound’s bioavailability would depend on factors such as its solubility, permeability, and stability in the gastrointestinal tract.

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. For example, if it’s a solid, it could pose a dust explosion hazard. If it’s a liquid, it could pose a fire hazard. It could also be harmful or toxic if ingested, inhaled, or in contact with skin .

Future Directions

properties

IUPAC Name |

1-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]pent-4-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F3N2O2/c1-2-3-4-13(20)19-8-11(9-19)21-10-5-6-18-12(7-10)14(15,16)17/h2,5-7,11H,1,3-4,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFPRWEUKXPDATH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(=O)N1CC(C1)OC2=CC(=NC=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-{[2-(Trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)pent-4-en-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2765426.png)

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-thienylmethyl)acetamide](/img/structure/B2765429.png)

![3-(5-{[(benzylcarbamoyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B2765430.png)

![4-[1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carbonyl]morpholine-3-carbonitrile](/img/structure/B2765432.png)

![2-mercapto-3-(3-methoxypropyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2765433.png)